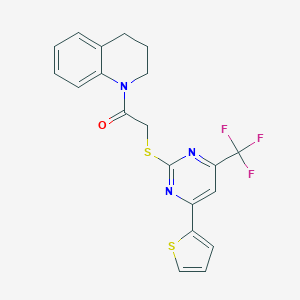

![molecular formula C18H17N7O2 B284399 N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284399.png)

N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. MPTP is a tetrazolo-pyrimidine derivative that has shown potential in the treatment of various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is complex and involves multiple pathways. In cancer cells, N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide inhibits CK2 by binding to the ATP-binding site of the enzyme, which prevents it from phosphorylating its substrates. This leads to the inhibition of cell growth and proliferation. In dopaminergic neurons, N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is metabolized into MPP+, which is a potent neurotoxin that selectively targets and kills these cells. MPP+ inhibits complex I of the mitochondrial electron transport chain, which leads to the depletion of ATP and the generation of reactive oxygen species (ROS), ultimately resulting in cell death.

Biochemical and Physiological Effects:

The biochemical and physiological effects of N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide are dependent on the concentration and duration of exposure. In cancer cells, N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has been shown to inhibit cell growth and induce apoptosis, which is a programmed cell death mechanism. In dopaminergic neurons, N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide causes the selective destruction of these cells, leading to the symptoms of Parkinson's disease. N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has also been shown to affect various biochemical pathways, such as the regulation of oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has several advantages as a research tool, including its potent inhibitory effects on CK2 and its ability to selectively target dopaminergic neurons. However, there are also several limitations to its use in lab experiments. N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a highly toxic compound that requires specialized equipment and handling procedures. It also has a short half-life and can rapidly degrade in biological systems, which can limit its effectiveness.

Future Directions

There are several future directions for the research and development of N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide. In cancer research, N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide could be further optimized to improve its potency and selectivity towards CK2. In Parkinson's disease research, N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide could be used as a tool to study the mechanisms of dopaminergic neuron death and to develop new therapies for the disease. Additionally, N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide could be modified to improve its pharmacokinetic properties and reduce its toxicity, which could make it a more viable therapeutic option.

Conclusion:

In conclusion, N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has shown potential in the treatment of various diseases, including cancer and neurological disorders. Its unique properties have made it a valuable tool for scientific research, and its potential therapeutic applications continue to be explored. While there are limitations to its use in lab experiments, the future directions for the research and development of N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide are promising, and it remains an important compound in the field of biomedical research.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide involves a series of chemical reactions that require specialized equipment and knowledge. The most common method of synthesizing N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is through a multi-step process that involves the reaction of 2-methoxyaniline with ethyl 2-oxo-4-phenylbutyrate, followed by the reaction of the resulting compound with hydrazine hydrate and sodium nitrite. The final step involves the reaction of the intermediate compound with pyridine-4-carboxylic acid and methylamine. The purity of the synthesized N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is typically verified using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has shown promising results as a potent inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease. Studies have shown that N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide can selectively target and kill dopaminergic neurons, which are the cells that are affected in Parkinson's disease.

properties

Molecular Formula |

C18H17N7O2 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C18H17N7O2/c1-11-15(17(26)21-13-5-3-4-6-14(13)27-2)16(12-7-9-19-10-8-12)25-18(20-11)22-23-24-25/h3-10,16H,1-2H3,(H,21,26)(H,20,22,24) |

InChI Key |

RQAQDDQLBLVANV-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=C(C(N2C(=N1)N=NN2)C3=CC=NC=C3)C(=O)NC4=CC=CC=C4OC |

SMILES |

CC1=C(C(N2C(=N1)N=NN2)C3=CC=NC=C3)C(=O)NC4=CC=CC=C4OC |

Canonical SMILES |

CC1=C(C(N2C(=NN=N2)N1)C3=CC=NC=C3)C(=O)NC4=CC=CC=C4OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

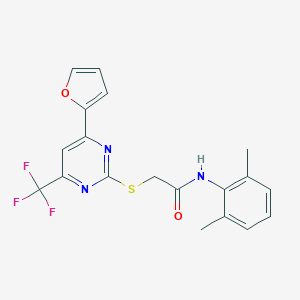

![N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284316.png)

![N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284318.png)

![N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284320.png)

![N-(3-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284321.png)

![N-(4-bromophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284324.png)

![N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284325.png)

![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284326.png)

![2-[[4-(2-furanyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B284329.png)

![2-[({[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B284330.png)

![N-(3-ethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284334.png)

![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B284337.png)

![Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B284340.png)